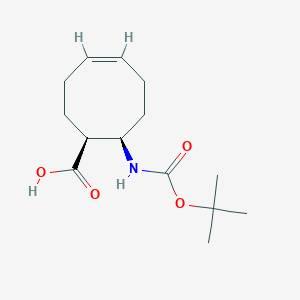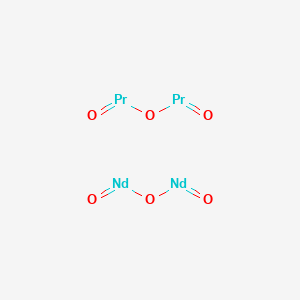
Didymium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didymium oxide is a mixture of oxides of the rare earth elements neodymium and praseodymium. It is primarily used in the production of glass and ceramics, where it imparts specific optical properties. The compound is also significant in various industrial applications due to its unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didymium oxide can be synthesized through the calcination of didymium nitrate or didymium carbonate. The process involves heating these compounds in the presence of oxygen at high temperatures, typically around 800-1000°C, to produce the oxide form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of neodymium and praseodymium from their ores, followed by their separation and purification. The purified elements are then converted to their respective oxides through controlled oxidation processes .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form higher oxides, such as praseodymium(IV) oxide.
Reduction: It can be reduced to its metallic form using reducing agents like hydrogen or carbon.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or compound
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Various metal salts and acids under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as praseodymium(IV) oxide.
Reduction: Metallic neodymium and praseodymium.
Substitution: New compounds depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which didymium oxide exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths, making it useful in optical applications. Additionally, its catalytic properties are due to its ability to facilitate electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
- Neodymium oxide (Nd2O3)
- Praseodymium oxide (Pr6O11)
- Cerium oxide (CeO2)
Comparison: Didymium oxide is unique due to its composition of both neodymium and praseodymium oxides, which imparts a combination of properties from both elements. This makes it particularly useful in applications requiring specific optical and catalytic properties. In contrast, neodymium oxide and praseodymium oxide are used individually for their distinct properties, while cerium oxide is primarily used for its catalytic and polishing applications .
Eigenschaften
IUPAC Name |
oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.6O.2Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURXTAXEGMANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O6Pr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
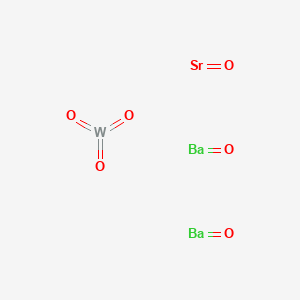
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)


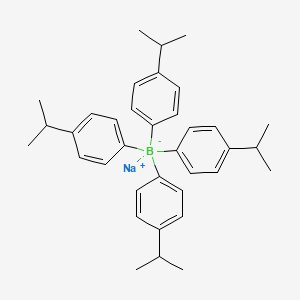
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
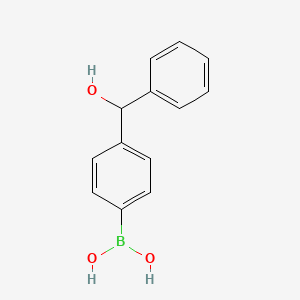
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)
